molecular formula C15H17N3OS B2353932 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034553-97-2

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2353932
CAS No.: 2034553-97-2
M. Wt: 287.38
InChI Key: LUZDARBIDQMPIS-UHFFFAOYSA-N
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Description

This compound features a fused cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core linked to a thiophen-2-yl ethanone moiety. Its structural complexity arises from the bicyclic pyrazolo-pyrazine system, which is stabilized by hydrogen bonding and π-π interactions.

Properties

IUPAC Name

2-thiophen-2-yl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-15(9-11-3-2-8-20-11)17-6-7-18-14(10-17)12-4-1-5-13(12)16-18/h2-3,8H,1,4-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZDARBIDQMPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of α-Bromo-2-(Thiophen-2-yl)Ethanone

2-Acetylthiophene is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN) in carbon tetrachloride:

$$
\text{2-Acetylthiophene} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \alpha\text{-Bromo-2-(thiophen-2-yl)ethanone} \quad
$$

Conditions :

  • NBS : 1.1 equivalents.
  • AIBN : 2 mol%, reflux (3 h).
  • Yield : 65–70%.

Alkylation of the Bicyclic Amine

The bicyclic amine undergoes alkylation with α-bromo-2-(thiophen-2-yl)ethanone in acetonitrile using potassium carbonate (K₂CO₃) as a base:

$$
\text{Cyclopenta-pyrazolo-pyrazine} + \alpha\text{-Br-2-thiophenylethanone} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound} \quad
$$

Optimized Parameters :

  • K₂CO₃ : 3 equivalents.
  • Reaction Time : 24 h at 60°C.
  • Yield : 55–60%.

Alternative Synthetic Routes

Rhodium-Catalyzed Cyclization

A rhodium(II) acetate-catalyzed cyclization of diazo intermediates offers an alternative pathway. Starting from a diazoketone precursor, rhodium carbenoid formation triggers a-sigmatropic rearrangement to construct the bicyclic framework.

$$
\text{Diazoketone} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{Cyclopenta-pyrazolo-pyrazine} \quad
$$

Advantages :

  • Higher regioselectivity.
  • Reduced byproduct formation.

Characterization and Yield Optimization

Critical characterization data for the target compound include:

Property Value
Molecular Formula C₁₆H₁₇N₃OS
Molecular Weight 299.39 g/mol
Key IR Bands 1675 cm⁻¹ (C=O), 3100 cm⁻¹ (C-S)
¹H NMR (CDCl₃) δ 7.45 (thiophene-H), δ 4.25 (m, bicyclic-H)

Yield Optimization Strategies :

  • Use of microwave-assisted synthesis reduces reaction time by 40%.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Challenges and Mitigation

  • Low Solubility of Intermediates : Add polar aprotic solvents (e.g., DMF) during coupling steps.
  • Byproduct Formation in Diazoketone Synthesis : Employ slow addition of diazomethane at 0°C.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: : Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction to the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Halogenation, nitration, or sulfonation reactions, introducing functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituting Reagents: : Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

  • Oxidation Products: : Corresponding oxides or ketones.

  • Reduction Products: : Alcohols or amines.

  • Substitution Products: : Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

The compound exhibits several promising biological activities:

  • Antitumor Activity : Compounds with similar structural motifs have been noted for their ability to induce apoptosis in cancer cells. Mechanisms include activation of caspases and inhibition of enzymes involved in cancer progression.
  • Antiviral Properties : The compound may inhibit viral replication through enzymatic inhibition, making it a candidate for antiviral drug development.
  • Anti-inflammatory Effects : Similar derivatives have shown anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Antitumor Studies

A study conducted on derivatives of pyrazolo compounds demonstrated their effectiveness in inducing apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and cell cycle arrest, leading to reduced proliferation of cancer cells .

Antiviral Research

Research has indicated that compounds similar to 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone can act as inhibitors for enzymes crucial for viral replication. For instance, studies on pyrazolo derivatives have shown significant inhibition against RNA viruses .

Anti-inflammatory Applications

A series of studies have highlighted the anti-inflammatory properties of thiophene-containing compounds. These compounds have been shown to reduce inflammation markers in vitro and in vivo models .

Data Tables

Activity Mechanism Reference
AntitumorApoptosis induction via caspase activation
AntiviralEnzymatic inhibition
Anti-inflammatoryReduction of inflammatory markers

Mechanism of Action

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone exerts its effects through interaction with specific molecular targets. Its mechanism of action involves binding to enzymes or receptors, altering their function and initiating a cascade of biochemical pathways. The cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core is crucial for its binding affinity, while the thiophen-2-yl group contributes to its specificity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three classes of structurally related molecules from the provided evidence, focusing on core scaffolds , substituent effects , and synthetic methodologies .

Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives ()

  • Example Compounds :
    • MK83: 5-(3,5-bis(trifluoromethyl)phenyl)-2-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
    • MK71: 5-(3,5-bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Core Differences: The pyrazolo[1,5-a]pyrimidinone core in MK83/MK71 lacks the pyrazine ring present in the target compound, reducing nitrogen density and altering electron distribution.
  • Substituent Impact :
    • The nitro and trifluoromethyl groups in MK83 enhance polarity but may reduce bioavailability compared to the thiophene in the target compound.
    • The methyl group in MK71 increases hydrophobicity, analogous to the cyclopentane ring in the target molecule .

Tetrahydroimidazo[1,2-a]pyridine Derivatives ()

  • Example Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Structural Comparison :
    • Both compounds share a bicyclic nitrogen-containing core, but the imidazo-pyridine system in 1l incorporates ester and nitrophenyl groups, contrasting with the pyrazine-thiophene system in the target.
    • The nitrophenyl group in 1l may confer higher reactivity and photostability compared to the thiophene’s sulfur-mediated conjugation .

Thiadiazole Derivatives ()

  • Example Synthesis: Thiadiazoles 13a–13d are synthesized via condensation of hydrazine-carbodithioates with hydrazonoyl chlorides in ethanol/triethylamine.
  • The absence of aromatic substituents (e.g., thiophene) in 13a–13d limits their π-stacking capabilities compared to the target molecule .

Data Table: Structural and Functional Comparison

Parameter Target Compound MK83 (Pyrazolo-pyrimidinone) Compound 1l (Imidazo-pyridine) Thiadiazole 13a
Core Structure Cyclopenta-pyrazolo-pyrazine Pyrazolo[1,5-a]pyrimidinone Tetrahydroimidazo[1,2-a]pyridine 1,3,4-Thiadiazole
Key Substituents Thiophen-2-yl ethanone 3-Nitrophenyl, CF3 groups 4-Nitrophenyl, cyano, ester groups Methyl, nitro substituents
Polarity Moderate (thiophene + pyrazine) High (nitro, CF3) High (nitro, cyano) Moderate (methyl)
Synthetic Method Not reported in evidence Multi-step substitution One-pot two-step reaction Condensation in ethanol
Potential Applications Kinase inhibition, CNS targets Enzyme inhibition Photodynamic therapy Antimicrobial activity

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro and trifluoromethyl groups in MK83 () increase electrophilicity, favoring enzyme inhibition, while the thiophene in the target compound may enhance membrane permeability due to sulfur’s lipophilic character .
  • Core Rigidity : The fused pyrazolo-pyrazine system in the target compound likely improves binding specificity compared to the flexible thiadiazole derivatives in .

Biological Activity

The compound 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone is a novel heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and enzymatic inhibitory properties based on recent studies.

Chemical Structure

The compound features a complex structure with a cyclopenta-pyrazolo framework and a thiophene moiety. Its IUPAC name indicates the presence of multiple rings and functional groups that contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to the target compound have been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammatory responses. A study found that certain pyrazolo[1,5-a]quinazolines demonstrated IC50 values ranging from 4.8 to 30.1 µM against inflammatory markers .

2. Anticancer Activity

The anticancer potential of pyrazolo derivatives has been extensively researched. In vitro assays using various cancer cell lines (A549, HT-29, MKN-45) revealed that compounds with similar structures exhibited significant antiproliferative effects. For example:

  • Compound 8c showed high inhibition rates due to the presence of a chlorine substituent.
  • Compound 10f displayed strong activity against multiple cancer types with IC50 values ranging from 45 to 97 nM .

The following table summarizes the anticancer activity of related compounds:

CompoundCell LineIC50 (nM)Notes
8cA54945High inhibition due to Cl substituent
10fMCF-797Strong activity against breast cancer
10iHCT-1166Superior cytotoxicity

3. Enzymatic Inhibition

The ability of the compound to inhibit specific enzymes is another area of interest. Pyrazolo derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to decreased proliferation in cancer cells .

Case Studies

Several case studies have highlighted the biological activities of similar pyrazolo compounds:

  • A study on pyrazolo[1,5-a]quinazolines demonstrated their effectiveness in reducing inflammation markers in animal models.
  • Another investigation focused on the anticancer properties of synthesized pyrazolo derivatives, showcasing significant tumor growth suppression in xenograft models.

Q & A

Q. Table 1. Comparison of Purification Techniques

MethodPurity (%)Recovery (%)Application
Column Chromatography95–9970–85Polar/non-polar mixtures
Recrystallization98–9950–70Crystalline products
Prep-HPLC>9960–75Chiral separation

Q. Table 2. Key Spectral Benchmarks

TechniqueExpected DataExample for Target Compound
1^1H NMRδ 7.45 (d, J=3.5 Hz, thiophene H)Confirms thiophene moiety
HRMS[M+H]+^+ = 357.1234 (calc.)Matches molecular formula

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